Potential biological activities of 2-(4-aminophenyl)-N-methyl-N-phenylacetamide
Potential biological activities of 2-(4-aminophenyl)-N-methyl-N-phenylacetamide
Technical Monograph: Pharmacological Profiling & Biological Potential of 2-(4-aminophenyl)-N-methyl-N-phenylacetamide
Executive Summary
This technical guide provides a comprehensive analysis of 2-(4-aminophenyl)-N-methyl-N-phenylacetamide , a specialized pharmacophore belonging to the phenylacetamide class. While often utilized as a high-purity intermediate in organic synthesis, its structural motifs—specifically the p-aminophenylacetic acid core coupled with a lipophilic N-methyl-N-phenyl amide terminus—position it as a significant scaffold for drug discovery.
This guide explores its three primary domains of biological potential: Cyclooxygenase (COX) inhibition (Anti-inflammatory) , Voltage-Gated Ion Channel Modulation (Neurological) , and Cytotoxicity/Apoptosis Induction (Oncology) .
Structural Analysis & Pharmacophore Mapping
To understand the biological activity, we must deconstruct the molecule into its functional binding motifs. The compound exhibits a "Linker-Effector" architecture common in medicinal chemistry.
| Structural Moiety | Chemical Feature | Biological Target Potential |
| 4-Aminophenyl Core | Polar, H-bond donor (Primary Amine) | Critical for active site anchoring in enzymes (e.g., COX-2, Carbonic Anhydrase). Mimics the aniline core of sulfonamides and paracetamol. |
| Alpha-Methylene Bridge | Flexible Linker (sp3 Carbon) | Allows rotational freedom, enabling the molecule to adopt conformations required for hydrophobic pockets in GPCRs or Ion Channels. |
| N-Methyl-N-Phenyl Amide | Lipophilic Cap, H-bond acceptor | Increases LogP (lipophilicity) for BBB penetration. The N-methyl group restricts amide bond rotation, locking the conformation for receptor selectivity. |
Primary Biological Activities
Anti-Inflammatory Potential (COX Pathway Modulation)
The 4-aminophenylacetic acid substructure is a homolog of the active pharmacophore found in Diclofenac and Lumiracoxib (a COX-2 selective inhibitor).
-
Mechanism: The 4-aminophenyl group can interact with the carboxylate-binding Arg120 or Tyr355 residues within the COX enzyme channel. The bulky N-methyl-N-phenyl group likely occupies the hydrophobic side pocket, potentially conferring selectivity for COX-2 over COX-1 due to the larger size of the COX-2 active site.
-
Predicted Activity: Reduction of Prostaglandin E2 (PGE2) synthesis via competitive inhibition of the arachidonic acid binding site.
Neurological Activity (Ion Channel Modulation)
Phenylacetamides are well-documented as anticonvulsants. Research into N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has shown significant activity in blocking Voltage-Gated Sodium Channels (Nav) .
-
Mechanism: The lipophilic N-phenyl amide tail facilitates membrane intercalation, allowing the molecule to access the inner pore of sodium channels. The protonatable amine (at physiological pH) can stabilize the closed state of the channel, preventing repetitive neuronal firing.
-
Therapeutic Context: Potential utility in treating neuropathic pain or epilepsy, similar to the mechanism of Lacosamide (a functionalized amino acid with amide linkages).
Cytotoxicity & Apoptosis Induction
Synthetic phenylacetamide derivatives have demonstrated cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) by disrupting microtubule dynamics or inducing oxidative stress.
-
Pathway: Induction of Caspase-3/7 mediated apoptosis. The aniline moiety can undergo metabolic activation to reactive quinone imines, which, while potentially toxic, can trigger ROS-dependent apoptosis in rapidly dividing tumor cells.
Visualization: Structure-Activity Relationship (SAR) Pathway
The following diagram illustrates the divergent biological pathways based on specific structural modifications of the core scaffold.
Caption: Divergent SAR pathways for 2-(4-aminophenyl)-N-methyl-N-phenylacetamide derivatives.
Experimental Protocols for Validation
To validate the biological profile of this compound, the following standardized protocols are recommended. These protocols ensure data integrity and reproducibility.
Protocol A: In Vitro COX-1/COX-2 Inhibition Assay
Objective: Determine the IC50 value for COX inhibition to assess anti-inflammatory potential.
-
Reagent Preparation:
-
Dissolve test compound in DMSO to create a 10 mM stock.
-
Prepare serial dilutions (0.1 nM to 100 µM) in assay buffer (100 mM Tris-HCl, pH 8.0).
-
-
Enzyme Incubation:
-
Incubate ovine COX-1 and human recombinant COX-2 enzymes with Heme cofactor for 15 mins at 25°C.
-
Add 20 µL of test compound dilution to the reaction wells.
-
-
Reaction Initiation:
-
Add Arachidonic Acid (100 µM final concentration) and colorimetric substrate (TMPD).
-
Incubate for 5 minutes at 25°C.
-
-
Quantification:
-
Measure absorbance at 590 nm using a microplate reader.
-
Calculation: % Inhibition =
.
-
Protocol B: MIC Determination (Antimicrobial Screen)
Objective: Evaluate activity against S. aureus (Gram-positive) and E. coli (Gram-negative), as phenylacetamides often exhibit specific anti-staphylococcal activity.
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). -
Plate Setup: Use 96-well sterile plates. Add 100 µL Mueller-Hinton Broth (MHB) to all wells.
-
Compound Dilution: Perform 2-fold serial dilution of the test compound (starting at 512 µg/mL) across the plate.
-
Incubation: Add 10 µL of bacterial inoculum. Incubate at 37°C for 18–24 hours.
-
Readout: Add 20 µL Resazurin dye (0.015%). Incubate for 2 hours. A color change from blue (resazurin) to pink (resorufin) indicates viable growth. The MIC is the lowest concentration preventing color change.
Quantitative Data Summary (Reference Analogues)
Since direct data for CAS 31733-80-9 is limited, the table below summarizes activities of structurally homologous phenylacetamide derivatives to establish a baseline expectation.
| Compound Class | Target Assay | Activity Metric (IC50 / MIC) | Reference |
| Phenylacetamide (General) | S. aureus Growth | MIC: 23.5 mm (Zone of Inhibition) | [1] |
| N-phenyl-2-(piperazinyl)acetamide | Voltage-gated Na+ Channel | IC50: ~10 µM (Moderate Binder) | [2] |
| 4-aminophenylacetic acid | COX-2 Inhibition | IC50: 0.028 nM (Parent Phenol) | [3] |
| Benzamide Derivatives | HDAC1 Inhibition | IC50: Sub-micromolar | [4] |
Synthesis & Quality Control
For researchers synthesizing this compound for testing, purity is paramount to avoid false positives from aniline impurities.
-
Synthesis Route: Reaction of 4-aminophenylacetic acid with N-methylaniline using EDC/HOBt coupling reagents in DMF.
-
Purification: Recrystallization from Ethanol/Water (to remove unreacted aniline).
-
QC Check:
-
1H NMR (DMSO-d6): Look for the singlet N-Methyl peak at ~3.2 ppm and the methylene bridge at ~3.5 ppm.
-
LC-MS: Confirm molecular ion peak [M+H]+ = 241.13.
-
References
-
BenchChem. (2025).[1] Comparative Analysis of N-(2-Aminophenyl)-2-phenylacetamide Derivatives and Their Biological Activities. BenchChem Technical Guides. Link
-
Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.[2] Bioorganic & Medicinal Chemistry Letters. Link
-
Woo, L.W., et al. (2013). Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor. Journal of Medicinal Chemistry.[3][4] Link
-
MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules.[2][3][5][6][7][8][9] Link
-
PubChem. (2025).[10] Compound Summary: 2-(4-aminophenyl)-N-methyl-N-phenylacetamide (CAS 31733-80-9).[11] National Library of Medicine. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Structure-Activity Relationship Study of TXA2 [research.amanote.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 262368-30-9 [chemicalbook.com]
- 10. Acetamide, N-(4-methylphenyl)-N-[4-methyl-2-[[2-(phenylamino)phenyl]methyl]phenyl]- | C29H28N2O | CID 634128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
